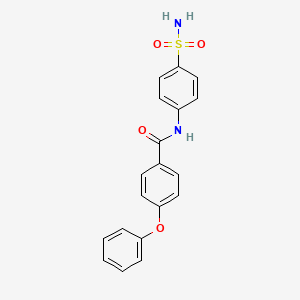
4-phenoxy-N-(4-sulfamoylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenoxy-N-(4-sulfamoylphenyl)benzamide, also known as PSB-07125, is a novel compound that has recently generated significant interest in the scientific community. It has a molecular formula of C19H16N2O4S and a molecular weight of 368.41 .
Synthesis Analysis
A new class of sulfonamide derivatives is synthesized from 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives using peptide coupling reagent EDCI and HOBt . The progress of the reaction was monitored by the use of thin layer chromatography and the structures of the synthesized compounds were elucidated and confirmed by FT-IR, 1H NMR, and 13C -NMR spectroscopic analysis .Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results, apart from its molecular weight and formula .Aplicaciones Científicas De Investigación
Selective Detection of Ba2+ Ion and Live Cell Imaging
A study by Ravichandiran et al. (2019) designed a phenoxazine-based fluorescence chemosensor, 4PB, which selectively detects Ba2+ ions over other alkaline metal ions. This chemosensor exhibited high selectivity and sensitivity for Ba2+ detection, with a detection limit of 0.282 µM and a binding constant of 1.0 X 106 M-1. The chemosensor operates through the intramolecular charge transfer mechanism, confirmed by DFT studies, and its live cell imaging capabilities in MCF-7 cells were demonstrated, confirming the cell permeability of 4PB for specific detection of Ba2+ in living cells (Ravichandiran et al., 2019).
Synthesis and Characterization of Novel Thermally Stable Polyimides
Mehdipour-Ataei et al. (2004) reported the synthesis of a novel diamine with built-in sulfone, ether, and amide structure through three-step reactions. This diamine, known as SEAD, was utilized to prepare related polyimides by reaction with different aromatic dianhydrides. These poly(sulfone ether amide imide)s were characterized, and their properties were studied, indicating their potential as thermally stable materials (Mehdipour-Ataei et al., 2004).
Sulfonamide-derived Compounds for Biological Evaluation
Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their transition metal complexes, which were characterized and evaluated for in vitro antibacterial, antifungal, and cytotoxic activity. These compounds exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity, demonstrating the biological applications of sulfonamide-derived compounds (Chohan & Shad, 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target mitogen-activated protein kinase 14 .
Biochemical Pathways
Similar compounds have been reported to affect various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities .
Result of Action
Similar compounds have been reported to have diverse biological properties, such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities .
Propiedades
IUPAC Name |
4-phenoxy-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c20-26(23,24)18-12-8-15(9-13-18)21-19(22)14-6-10-17(11-7-14)25-16-4-2-1-3-5-16/h1-13H,(H,21,22)(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJWJZIEBIFBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

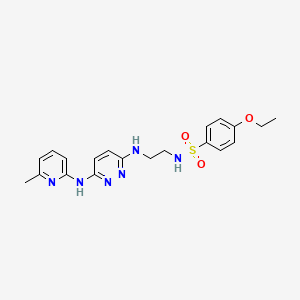
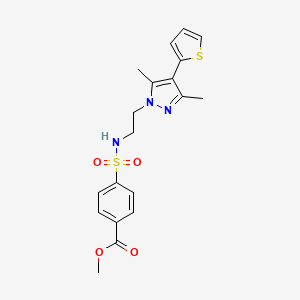
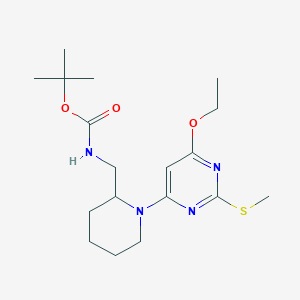

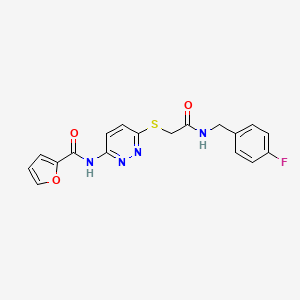
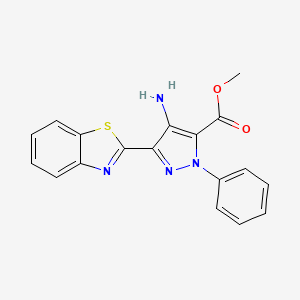
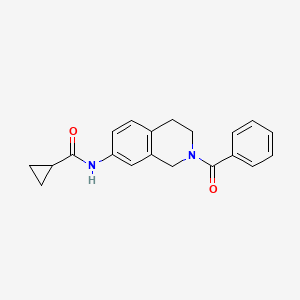

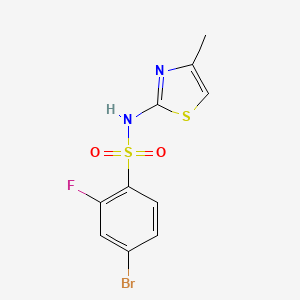




![N-(4-bromo-2-fluorophenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2615722.png)